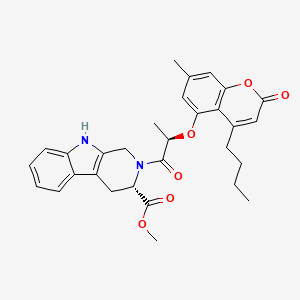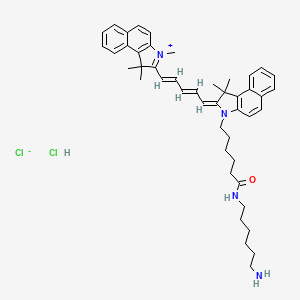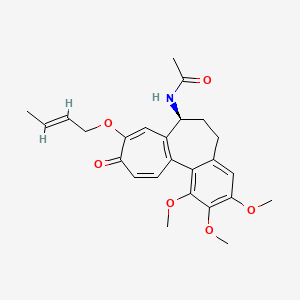![molecular formula C19H18F2N2O7 B12399557 [(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound with significant applications in pharmaceutical and chemical research. This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring and an acetyloxy group, making it a valuable intermediate in the synthesis of antiviral drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Acetylation and esterification: The acetyloxy group is introduced via acetylation using acetic anhydride, while the benzoate ester is formed through esterification with 4-methylbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral properties due to its structural similarity to nucleoside analogs.
Medicine: Investigated for its role in the development of antiviral drugs, particularly against RNA viruses.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of [(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate involves its incorporation into viral RNA, leading to chain termination and inhibition of viral replication. The compound targets viral RNA polymerase, disrupting the synthesis of viral RNA and thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
- [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
Uniqueness
[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is unique due to its dual fluorination and acetyloxy groups, which enhance its stability and biological activity. This makes it a valuable compound in the synthesis of antiviral agents, distinguishing it from other similar nucleoside analogs.
Properties
Molecular Formula |
C19H18F2N2O7 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H18F2N2O7/c1-9-3-5-11(6-4-9)18(26)28-8-13-14(21)15(29-10(2)24)17(30-13)23-7-12(20)16(25)22-19(23)27/h3-7,13-15,17H,8H2,1-2H3,(H,22,25,27)/t13-,14?,15+,17-/m1/s1 |
InChI Key |
IYLCGBJONLGBDY-LFDXPVSYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)F)OC(=O)C)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)F)OC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399501.png)


![N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12399513.png)
![(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid](/img/structure/B12399522.png)



